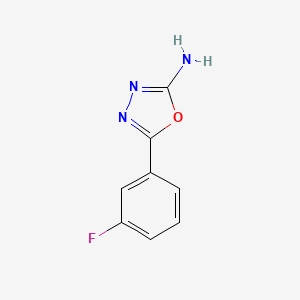

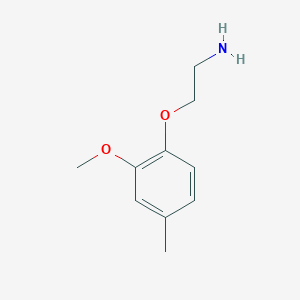

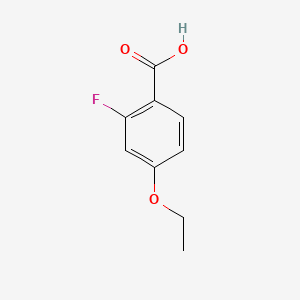

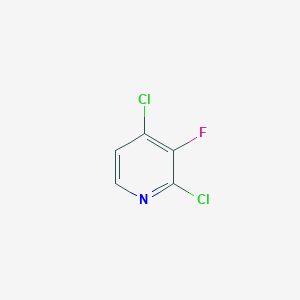

![molecular formula C9H13NO2S B1320387 [5-(Morpholin-4-yl)thiophen-2-yl]methanol CAS No. 910036-90-7](/img/structure/B1320387.png)

[5-(Morpholin-4-yl)thiophen-2-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .

Synthesis Analysis

A green approach to corrosion inhibition of mild steel in hydrochloric acid by 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was investigated . This compound was synthesized by one-step multicomponent reactions, which are regarded as environmentally friendly due to their high reaction yield and lower reaction time .Molecular Structure Analysis

The molecular structure of 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE consists of a morpholine ring attached to a thiophene ring via a methylene bridge .Chemical Reactions Analysis

The compound 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea was found to be an effective corrosion inhibitor for mild steel in a 0.5 M hydrochloric acid solution . The inhibition efficiency increases with an increase in the concentration of the inhibitor .Physical and Chemical Properties Analysis

The compound 5-MORPHOLIN-4-YLTHIOPHENE-2-CARBALDEHYDE has a molecular formula of C9H11NO2S, an average mass of 197.254 Da, and a monoisotopic mass of 197.051056 Da .Wissenschaftliche Forschungsanwendungen

Chemosensors for Metal Ions

- [5-(Morpholin-4-yl)thiophen-2-yl]methanol derivatives have been used in the synthesis of chemosensors for selective recognition of toxic Pd2+ ions, demonstrating fluorescence turn-off performances in methanol with low detection limits (Shally et al., 2020).

Electrochemical and Aggregation Properties

- These compounds, such as [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, have been synthesized and examined for their electrochemical properties and aggregation behavior in different solvents, showing non-aggregated complexes in studied solvents (Z. Bıyıklıoğlu, 2015).

Enzyme Inhibitory Activity

- Certain derivatives, like (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone, have shown inhibitory activities against enzymes such as glutathione S-transferase, with molecular docking studies indicating significant interactions at the enzyme active sites (A. Cetin et al., 2021).

Synthesis of Differentially Protected Morpholines

- These compounds are used in the stereoselective synthesis of differentially protected morpholines, highlighting the versatility of this compound in synthetic chemistry (F. Marlin, 2017).

Synthesis and Characterization in Pharmaceutical Research

- They play a role in the synthesis and characterization of pharmaceutical compounds, demonstrating their utility in drug development and analysis (E. Wielgus et al., 2015).

Antioxidative and Anti-inflammatory Properties

- A new morpholine alkaloid isolated from red seaweed, involving a morpholin-4-yl structure, exhibited significant antioxidative and anti-inflammatory activities, indicating potential therapeutic applications (Fasina Makkar & K. Chakraborty, 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(5-morpholin-4-ylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,11H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHCBVQYTBJJPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(S2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588121 |

Source

|

| Record name | [5-(Morpholin-4-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910036-90-7 |

Source

|

| Record name | [5-(Morpholin-4-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

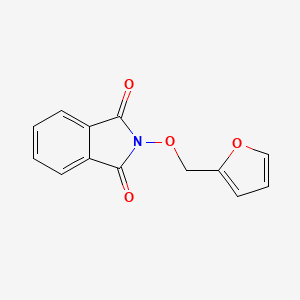

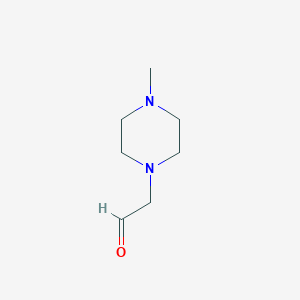

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)